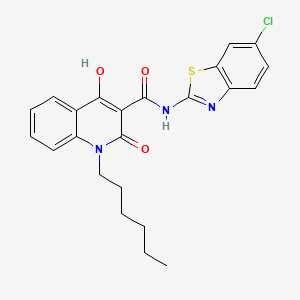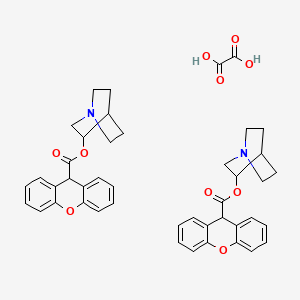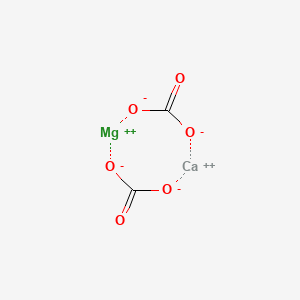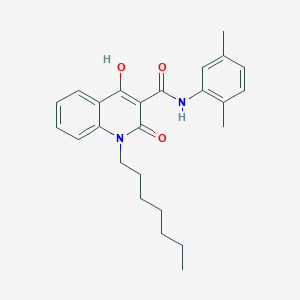
N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a quinoline moiety, and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1-PENTYL-1,2-2H-3-QUINOLINECARBOXAMIDE
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-1-ET-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
Compared to similar compounds, N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE stands out due to its specific hexyl substitution, which can influence its solubility, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C23H22ClN3O3S |
|---|---|
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-2-3-4-7-12-27-17-9-6-5-8-15(17)20(28)19(22(27)30)21(29)26-23-25-16-11-10-14(24)13-18(16)31-23/h5-6,8-11,13,28H,2-4,7,12H2,1H3,(H,25,26,29) |
Clave InChI |
DJLJZEQWXGPICH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)

![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)
![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)

![5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12051890.png)

